2-Ethylquinoxaline
Overview
Description
2-Ethylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₁₀N₂. It consists of a quinoxaline ring system substituted with an ethyl group at the second position. Quinoxalines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-ethylglyoxal under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated, nitrated, or sulfonated quinoxalines.
Scientific Research Applications
2-Ethylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: It is investigated for its potential anticancer and antiviral activities.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-ethylquinoxaline varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Quinoxaline: The parent compound without the ethyl substitution.
2-Methylquinoxaline: Similar structure with a methyl group instead of an ethyl group.
2-Phenylquinoxaline: Substituted with a phenyl group at the second position
Uniqueness: 2-Ethylquinoxaline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
2-ethylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSIUJJLRBAPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494069 | |
Record name | 2-Ethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29750-44-5 | |
Record name | 2-Ethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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